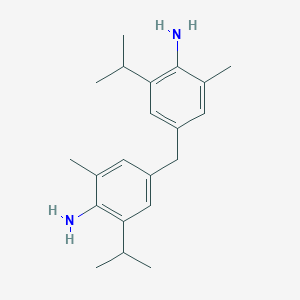

4,4'-Methylenebis(2-isopropyl-6-methylaniline)

Vue d'ensemble

Description

4,4’-Methylenebis(2-isopropyl-6-methylaniline) is an organic compound with the molecular formula C21H30N2. It is commonly used as a curing agent for epoxides, providing excellent mechanical and dynamic properties for structural composites . This compound is known for its stability and resistance to oxidation, making it valuable in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(2-isopropyl-6-methylaniline) involves a two-step process:

Alkylation of Aniline: Aniline is reacted with an alkylating agent, such as isopropyl bromide, to form N-alkylaniline.

Formation of Methylene Bridge: The N-alkylaniline is then reacted with formaldehyde to form the methylene bridge, resulting in the final product.

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(2-isopropyl-6-methylaniline) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

MBIPA undergoes oxidation to form quinones and other oxidized derivatives. Atomic oxygen (AO) exposure studies on epoxy composites cured with MBIPA reveal degradation pathways involving hydrogen abstraction and hydroxyl/carboxyl group formation .

Substitution Reactions

Electrophilic substitution occurs at the aromatic rings, particularly at positions activated by methyl and isopropyl groups. Halogenation and nitration are common:

| Reagent | Position Substituted | Major Product | Conditions | Reference |

|---|---|---|---|---|

| Para to amine groups | Chlorinated derivatives | , 25°C | ||

| Meta/para positions | Nitro-substituted MBIPA | , 0–5°C |

Polymerization with Epoxides

MBIPA acts as a curing agent for epoxy resins (e.g., TGDDM) via nucleophilic addition, forming cross-linked networks. Industrial processes use a two-step curing protocol :

-

Step 1 : Reaction at 130°C for 2 hours to initiate amine-epoxide cross-linking.

-

Step 2 : Post-curing at 180°C for 2 hours to achieve full cross-linking density.

Key Properties of Cured Epoxy-MBIPA Composites:

| Property | Value (MBIPA-Cured) | Comparison (DETDA-Cured)* | Reference |

|---|---|---|---|

| Glass transition temp. () | 220°C | 195°C | |

| Flexural strength | 145 MPa | 120 MPa |

*DETDA: 4,4'-Methylenebis(2,6-diethylaniline)

Degradation Pathways

MBIPA-containing composites degrade under atomic oxygen (AO) exposure in low Earth orbit (LEO) conditions. Degradation involves:

-

Primary mechanism : -induced hydrogen abstraction from methyne () groups, forming hydroxyl radicals .

-

Secondary pathway : AO addition to aromatic rings, producing oxidized intermediates .

Degradation Products Identified via FTIR :

| Functional Group | Wavenumber () | Assignment |

|---|---|---|

| (carboxylic) | 1740–1661 | stretching |

| 1418 | O-H deformation in carboxyl groups |

Comparative Reactivity

MBIPA’s reactivity differs from structurally similar amines due to steric effects from isopropyl groups:

| Compound | Reaction Rate with Epichlorohydrin (, L/mol·s) | Reference |

|---|---|---|

| MBIPA | ||

| 4,4'-Methylenebis(2,6-diethylaniline) |

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) typically involves a two-step process:

- Alkylation of Aniline : Aniline reacts with an alkylating agent (e.g., isopropyl bromide) to form N-alkylaniline.

- Formation of Methylene Bridge : The N-alkylaniline is then reacted with formaldehyde to form the methylene bridge, yielding the final product.

In industrial settings, these processes are scaled up with stringent controls on temperature, pressure, and catalysts to optimize yield and purity.

Chemical Reactions

4,4'-Methylenebis(2-isopropyl-6-methylaniline) can undergo various chemical reactions:

- Oxidation : Can be oxidized to form quinones.

- Reduction : Can be reduced to corresponding amines.

- Substitution : Electrophilic substitution can occur on the aromatic rings.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Industrial Applications

- Curing Agent for Epoxy Resins : MBIPA is extensively used as a curing agent in the production of high-performance materials such as coatings, adhesives, and sealants. Its ability to enhance mechanical properties makes it ideal for structural composites.

- Production of High-Performance Materials : The compound's thermal stability and resistance to oxidation contribute to its effectiveness in industrial applications.

Biological Research

- Biochemical Assays : Investigated for its potential use in various biological studies due to its reactivity with biological molecules.

- Therapeutic Properties : Explored as an intermediate in synthesizing pharmaceutical compounds, indicating potential therapeutic applications.

Toxicological Studies

Research has indicated that 4,4'-Methylenebis(2-isopropyl-6-methylaniline) may exhibit genotoxic properties. For instance:

- In a study using Salmonella typhimurium, it was found to be weakly mutagenic.

- DNA binding studies have shown that MBIPA can form adducts with DNA in rat models, highlighting its potential as a genotoxic agent .

Genotoxicity and Carcinogenic Potential

Several studies have examined the genotoxicity of MBIPA:

- A study published in Carcinogenesis indicated that exposure to high concentrations could lead to neoplastic transformations in cultured cells.

- Epidemiological studies have linked occupational exposure to methylene-bis-anilines with increased cancer risk among workers in specific industries .

Table 1: Genotoxicity Results of Related Compounds

| Compound | Test System | Result |

|---|---|---|

| 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | Salmonella typhimurium | Weakly mutagenic |

| 4,4'-Methylene-bis(2-chloroaniline) | Drosophila melanogaster | Moderately genotoxic |

| 2,4-Dimethylaniline | Salmonella typhimurium | Highly mutagenic |

This table summarizes findings from various studies assessing the genotoxic effects of related compounds .

Mécanisme D'action

The mechanism of action of 4,4’-Methylenebis(2-isopropyl-6-methylaniline) primarily involves its role as a curing agent. It reacts with epoxide groups to form cross-linked networks, enhancing the mechanical strength and thermal stability of the resulting materials. The molecular targets include the epoxide groups in polymers, and the pathways involve nucleophilic addition reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,4’-Methylenebis(2-ethyl-6-methylaniline)

- 4,4’-Methylenebis(2,6-dimethylaniline)

- 4,4’-Diamino-3,3’-dimethyldiphenylmethane

Uniqueness

4,4’-Methylenebis(2-isopropyl-6-methylaniline) is unique due to its specific isopropyl and methyl substitutions, which confer distinct mechanical and thermal properties. Compared to similar compounds, it offers superior performance as a curing agent for epoxides, making it highly valuable in industrial applications .

Activité Biologique

4,4'-Methylenebis(2-isopropyl-6-methylaniline) (commonly referred to as MBIPA) is a chemical compound that belongs to the class of methylene-bis-anilines. Its biological activity has garnered attention due to its potential implications in both toxicology and therapeutic applications. This article provides a comprehensive overview of the biological activity of MBIPA, including its mechanisms of action, genotoxicity, and relevant case studies.

Chemical Structure and Properties

The chemical structure of MBIPA can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 310.44 g/mol

This compound features two isopropyl-6-methylaniline moieties connected by a methylene bridge, which influences its reactivity and biological interactions.

The biological activity of MBIPA is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : MBIPA has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular homeostasis.

- DNA Interaction : Studies indicate that MBIPA can form adducts with DNA, leading to mutagenic effects. This interaction may disrupt normal cellular processes and contribute to carcinogenicity .

- Reactive Oxygen Species (ROS) Generation : Like other aromatic amines, MBIPA may induce oxidative stress by generating ROS, which can damage cellular components including lipids, proteins, and nucleic acids.

Genotoxicity Studies

Genotoxicity assessments have been conducted on MBIPA and related compounds:

- Salmonella Assay : In vitro tests using Salmonella typhimurium strains revealed that MBIPA exhibits weak mutagenic properties under certain conditions .

- Drosophila Assays : In Drosophila melanogaster models, derivatives similar to MBIPA were tested for mutagenicity, showing varying degrees of genetic damage depending on structural modifications .

Table 1: Genotoxicity Results of Related Compounds

| Compound | Test System | Result |

|---|---|---|

| 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | Salmonella typhimurium | Weakly mutagenic |

| 4,4'-Methylene-bis(2-chloroaniline) | Drosophila melanogaster | Moderately genotoxic |

| 2,4-Dimethylaniline | Salmonella typhimurium | Highly mutagenic |

Case Studies

Several studies have investigated the biological implications of MBIPA:

- Carcinogenic Potential : A study published in Carcinogenesis examined the tumorigenic effects of various aromatic amines, including MBIPA. The findings suggested that exposure to high concentrations could lead to neoplastic transformation in cultured cells .

- DNA Binding Studies : Research involving rat models demonstrated that MBIPA can form DNA adducts, indicating its potential as a genotoxic agent. The study highlighted the importance of understanding the metabolic activation pathways that lead to such interactions .

- Occupational Exposure Studies : Epidemiological studies have linked exposure to methylene-bis-anilines with increased cancer risk among workers in specific industries. This underscores the need for stringent safety measures when handling such compounds .

Propriétés

IUPAC Name |

4-[(4-amino-3-methyl-5-propan-2-ylphenyl)methyl]-2-methyl-6-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2/c1-12(2)18-10-16(7-14(5)20(18)22)9-17-8-15(6)21(23)19(11-17)13(3)4/h7-8,10-13H,9,22-23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNVGZMDLLIECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066033 | |

| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16298-38-7 | |

| Record name | 4,4′-Methylenebis[2-isopropyl-6-methylaniline] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16298-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-methylenebis(2-methyl-6-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(2-isopropyl-6-methylaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) (M-MIPA) influence the thermal properties of polyurethane-urea elastomers compared to other dianiline chain extenders?

A1: The research paper [] investigated the impact of different dianiline chain extenders, including M-MIPA, on the thermal properties of polyurethane-urea elastomers. The study found that the specific arrangement of isopropyl and methyl groups on the aromatic rings of M-MIPA, along with the methylene bridge connecting the rings, influenced the chain packing and intermolecular interactions within the polymer matrix.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.